molecular formula C23H18N2O2 B6116864 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid

2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid

Cat. No. B6116864
M. Wt: 354.4 g/mol
InChI Key: BPQHAKKJCUVPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid (BMQ) is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ is a quinoxaline derivative that exhibits excellent biological and pharmacological properties, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The exact mechanism of action of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is not fully understood. However, studies have shown that 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in inflammatory cells. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its ease of synthesis and high yield. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid exhibits potent biological and pharmacological properties, making it a promising candidate for drug development and other research applications. However, one of the limitations of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid. One potential direction is the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential anticancer agent in vivo. Another direction is the development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential therapeutic agent for inflammatory diseases is also an area of interest.

Synthesis Methods

2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid can be synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with 4-methylphenylboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 2,3-diaminoquinoxaline with 4-methylbenzaldehyde, followed by oxidation with hydrogen peroxide. The synthesis of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is relatively simple and can be achieved with high yields.

Scientific Research Applications

2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2,3-bis(4-methylphenyl)quinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23(26)27)11-12-19(20)24-21/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQHAKKJCUVPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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